molecular formula C17H22N4O3S B2497295 N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 921469-86-5

N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2497295
CAS No.: 921469-86-5
M. Wt: 362.45
InChI Key: IWWMZMYQJWKMIN-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that contains functional groups such as an amide, a urea, and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of 2-methoxyaniline with thiourea to form the thiazole ring, followed by acylation with diethylamine and subsequent coupling with an appropriate acyl chloride to introduce the urea and amide functionalities .

Industrial Production Methods

Industrial production of N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring and thiazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and receptor interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and urea group can interact with enzymes and receptors, modulating their activities. For example, the compound may inhibit certain enzymes by binding to their active sites or block receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-containing molecules and urea derivatives, such as:

    Thiazole-based drugs: Like thiamine (vitamin B1) and ritonavir.

    Urea derivatives: Such as barbiturates and certain herbicides.

Uniqueness

N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

N,N-diethyl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-4-21(5-2)15(22)10-12-11-25-17(18-12)20-16(23)19-13-8-6-7-9-14(13)24-3/h6-9,11H,4-5,10H2,1-3H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWMZMYQJWKMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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